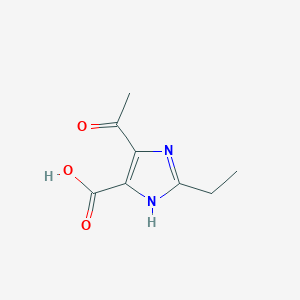

5-乙酰基-2-乙基-3H-咪唑-4-羧酸

描述

“5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学研究应用

合成和医药应用

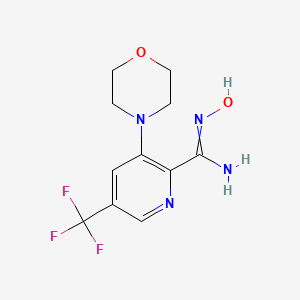

对 5-乙酰基-2-乙基-3H-咪唑-4-羧酸的研究主要集中于其合成应用和在药物化学中的潜力。该化合物通常参与各种杂环化合物的合成,这些化合物已显示出有希望的抗菌、抗疟疾和抗结核活性。例如,咪唑并[2,1-b]噻唑衍生物的微波辅助绿色合成显示出显着的抗菌和抗疟疾特性,突出了在开发新治疗剂中使用 5-乙酰基-2-乙基-3H-咪唑-4-羧酸衍生物的潜力 (Rajesh H. Vekariya 等人,2017 年)。

化学合成和材料科学

在化学合成和材料科学领域,该化学物质已被用作制造复杂分子和材料的前体。由丙烷磷酸酐促进的由羧酸和 2-甲基氨基吡啶合成咪唑并[1,5-a]吡啶,例证了其在使各种取代基进入复杂杂环中的多功能性 (J. Crawforth, Melissa Paoletti, 2009)。

新型化合物的开发

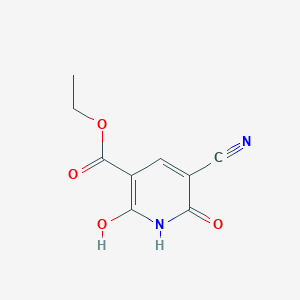

对由丙二腈和 5-氨基-4-(氰基次甲酰基)咪唑合成的 3H-咪唑并[4,5-b]吡啶的有效合成方法的进一步研究展示了生成在各种化学和制药应用中具有潜在用途的化合物的能力。这证明了 5-乙酰基-2-乙基-3H-咪唑-4-羧酸衍生物在合成新型化合物中的更广泛适用性,这些化合物可以作为药物和其他功能材料开发的关键中间体 (Magdi E A Zaki 等人,2003 年)。

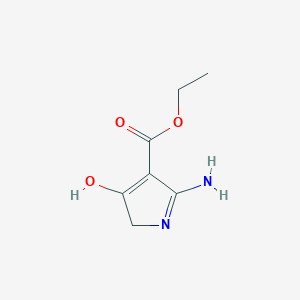

药物合成中的杂质识别

一项关于在合成奥美沙坦酯(一种抗高血压药)的关键中间体 4-(1-羟基-1-甲基乙基)-2-丙基-咪唑-5-羧酸乙酯的合成过程中识别和合成工艺相关杂质的研究表明,了解合成途径和药物开发过程中可能产生的潜在杂质非常重要。这项研究为药物生产的质量控制和安全性方面提供了至关重要的见解,展示了 5-乙酰基-2-乙基-3H-咪唑-4-羧酸衍生物在确保药物纯度和功效方面的重要性 (G. Venkannaa 等人,2015 年)。

作用机制

Target of Action

Imidazole compounds are known to interact with a variety of biological targets. They are key components in many functional molecules used in a variety of everyday applications . .

Mode of Action

Imidazole rings are susceptible to both electrophilic and nucleophilic attacks due to their amphoteric nature This allows them to interact with a variety of biological targets

Biochemical Pathways

Imidazole compounds can affect a variety of biochemical pathways due to their broad range of chemical and biological properties

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), greatly influence its bioavailability. Imidazole compounds are generally highly soluble in water and other polar solvents , which can influence their ADME properties

Result of Action

The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. Imidazole compounds have been reported to show a broad range of biological activities

未来方向

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

属性

IUPAC Name |

4-acetyl-2-ethyl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-5-9-6(4(2)11)7(10-5)8(12)13/h3H2,1-2H3,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAOBFARBAOOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

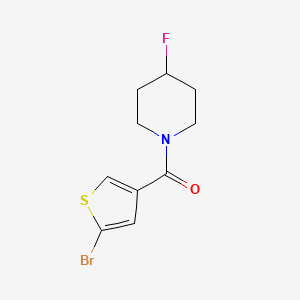

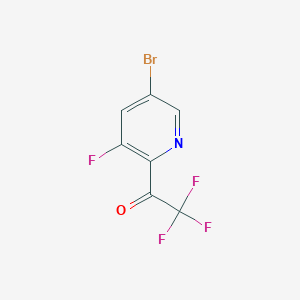

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1414495.png)

![3-[(3,5-Dichloro-4-hydroxy-benzylidene)-hydrazono]-5-methoxy-1,3-dihydro-indol-2-one](/img/structure/B1414499.png)

![6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1414501.png)

![tert-butyl 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine-4-carboxylate](/img/structure/B1414502.png)

![6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1414506.png)

acetonitrile](/img/structure/B1414514.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B1414516.png)

![8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1414517.png)